molecular formula C9H13F3O2 B15332059 Methyl 2-(trifluoromethyl)cyclohexanecarboxylate

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B15332059
M. Wt: 210.19 g/mol
InChI Key: LWSZWWSRHDIBHR-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is an ester derivative featuring a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position. This compound combines the steric effects of the cyclohexane scaffold with the strong electron-withdrawing properties of the -CF₃ group, making it of interest in medicinal chemistry, agrochemical synthesis, and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization .

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h6-7H,2-5H2,1H3

InChI Key

LWSZWWSRHDIBHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Toxicity : and highlight the need for thorough toxicological profiling, as seen in warnings for Thiophene fentanyl hydrochloride and Methyl 2-hydroxyacetate .

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